molecular formula C15H16ClNO3 B13699720 Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13699720
M. Wt: 293.74 g/mol
InChI Key: XABLKBGGMUYXSU-UHFFFAOYSA-N
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Description

Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity

Preparation Methods

The synthesis of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction is carried out under reflux conditions with a catalytic amount of sodium iodide (NaI) at 65°C for 28 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared to other quinolone derivatives such as:

    Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinolone core.

    Nalidixic Acid: An older quinolone with a narrower spectrum of activity.

    Levofloxacin: A more potent quinolone with a broader spectrum of activity.

The uniqueness of this compound lies in its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

ethyl 6-chloro-1-ethyl-8-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H16ClNO3/c1-4-17-8-12(15(19)20-5-2)14(18)11-7-10(16)6-9(3)13(11)17/h6-8H,4-5H2,1-3H3

InChI Key

XABLKBGGMUYXSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC(=C2)Cl)C)C(=O)OCC

Origin of Product

United States

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